molecular formula C20H24N4O3 B12019540 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 763110-84-5

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one

Katalognummer: B12019540
CAS-Nummer: 763110-84-5
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: JXOFAJHBACKKDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a tetrazole ring and a cyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the tetrazole ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Wissenschaftliche Forschungsanwendungen

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chromenone core can participate in binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one apart from similar compounds is its specific combination of a chromenone core with a tetrazole ring and a cyclohexyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

763110-84-5

Molekularformel

C20H24N4O3

Molekulargewicht

368.4 g/mol

IUPAC-Name

7-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-4-methylchromen-2-one

InChI

InChI=1S/C20H24N4O3/c1-14-12-20(25)27-18-13-16(9-10-17(14)18)26-11-5-8-19-21-22-23-24(19)15-6-3-2-4-7-15/h9-10,12-13,15H,2-8,11H2,1H3

InChI-Schlüssel

JXOFAJHBACKKDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCCC3=NN=NN3C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.